

Technical Guide: 2-NP-Ahd-13C3 for the Analysis of Nitrofuran Residues

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Compound of Interest		
Compound Name:	2-NP-Ahd-13C3	
Cat. No.:	B1456676	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-NP-Ahd-13C3**, a critical internal standard for the detection of nitrofuran antibiotic residues in food products. It covers safety and handling procedures, detailed experimental protocols for its use in liquid chromatographytandem mass spectrometry (LC-MS/MS) analysis, and relevant quantitative data.

Introduction to 2-NP-Ahd-13C3

2-NP-Ahd-13C3 is the 13C isotopically labeled form of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD). It serves as an internal standard in isotope dilution mass spectrometry for the quantification of 1-aminohydantoin (AHD), a metabolite of the banned nitrofuran antibiotic nitrofurantoin.[1] The use of nitrofurans in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of their residues.[2] Analytical methods for monitoring these residues rely on the detection of their stable metabolites, which can remain bound to tissues for an extended period.[2] **2-NP-Ahd-13C3** is essential for achieving accurate and reliable quantification of AHD in various food matrices, such as meat, seafood, and eggs. [3][4][5]

Safety Data and Handling

Proper handling of **2-NP-Ahd-13C3** is crucial to ensure laboratory safety. The following information is a summary of available safety data.



2.1. Hazard Identification

Based on available safety data sheets, **2-NP-Ahd-13C3** is classified with the following hazards:

- Skin Irritation (Category 2)[6]
- Eye Irritation (Category 2)[6]
- Skin Sensitisation (Category 1)[6]

2.2. Precautionary Measures

When handling **2-NP-Ahd-13C3**, the following precautionary statements should be observed:

Precautionary Statement	Description
P280	Wear protective gloves, protective clothing, eye protection, and face protection.[6]
P305 + P351 + P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

2.3. Storage and Stability

Parameter	Recommendation
Storage Temperature	2-8°C
Physical Form	Crystalline solid
Incompatible Materials	Strong oxidizing agents

Physicochemical Properties



Property	Value
Molecular Formula	C ₁₀ H ₈ N ₄ O ₄ (with 3 ¹³ C atoms)
Molar Mass	Approximately 251.17 g/mol
CAS Number	1007476-86-9
Appearance	White crystalline solid
Melting Point	221-223 °C (with decomposition)[7]
Solubility	No data available in water.[7] Often dissolved in organic solvents like acetonitrile for analytical use.

Experimental Protocol: Determination of AHD in Food Samples using 2-NP-Ahd-13C3 and LC-MS/MS

The following is a generalized, yet detailed, experimental protocol for the analysis of the nitrofurantoin metabolite AHD in food matrices using **2-NP-Ahd-13C3** as an internal standard. This protocol is a composite of methodologies described in various scientific publications.

4.1. Principle

The method involves the acid-catalyzed hydrolysis of protein-bound AHD from the sample matrix. The released AHD is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily ionizable 2-NP-AHD. The isotopically labeled internal standard, **2-NP-Ahd-13C3**, is added at the beginning of the procedure to correct for matrix effects and variations in sample preparation and instrument response. The derivatized analyte and internal standard are then extracted, purified, and analyzed by LC-MS/MS.

4.2. Materials and Reagents

- **2-NP-Ahd-13C3** solution (concentration as required)
- 2-Nitrobenzaldehyde (2-NBA) solution
- Hydrochloric acid (HCl)



- Ethyl acetate
- Hexane
- Methanol
- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
- 4.3. Sample Preparation and Extraction
- Homogenization: Homogenize the food sample (e.g., muscle tissue, shrimp, egg) to a uniform consistency.
- Spiking: Weigh a precise amount of the homogenized sample (typically 1-5 g) into a centrifuge tube. Add a known amount of the 2-NP-Ahd-13C3 internal standard solution.
- Hydrolysis and Derivatization:
 - Add a solution of hydrochloric acid to the sample.
 - Add the 2-nitrobenzaldehyde derivatizing agent.
 - Incubate the mixture, often overnight (approximately 16 hours) at 37°C, to allow for the release of bound AHD and its simultaneous derivatization to 2-NP-AHD.
- Neutralization: After incubation, cool the sample and adjust the pH to approximately 7 with a suitable base (e.g., NaOH or K₂HPO₄).
- Liquid-Liquid Extraction (LLE):
 - Add ethyl acetate to the sample, vortex thoroughly, and centrifuge to separate the layers.
 - Transfer the upper organic layer (ethyl acetate) to a clean tube.
 - Repeat the extraction process for a second time to ensure complete recovery.
- Washing: Wash the combined ethyl acetate extracts with hexane to remove excess 2-NBA.



- Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
- Reconstitution: Reconstitute the dried residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.

4.4. LC-MS/MS Analysis

- Chromatographic Separation: Perform separation using a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both 2-NP-AHD and the internal standard 2-NP-Ahd-13C3.

4.5. Quantification

Quantify the amount of AHD in the sample by comparing the peak area ratio of the native 2-NP-AHD to the isotopically labeled internal standard (**2-NP-Ahd-13C3**) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Quantitative Performance Data

The following table summarizes typical performance data for the analytical method described above, as reported in various studies.

Parameter	Typical Value	Matrix
Limit of Detection (LOD)	0.01 - 0.5 μg/kg	Various
Limit of Quantification (LOQ)	0.03 - 1.0 μg/kg	Various
Recovery	85% - 110%	Various
Precision (RSD)	< 15%	Various



Note: These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the determination of AHD using **2-NP-Ahd-13C3**.



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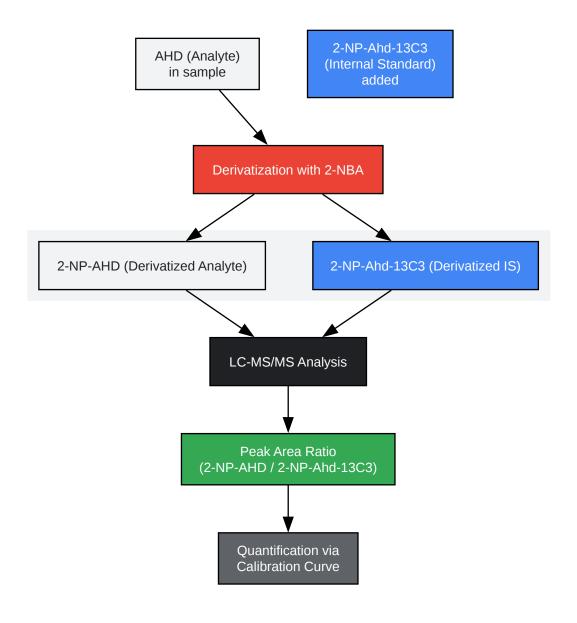
Caption: Analytical workflow for AHD determination.

Signaling Pathways and Logical Relationships

Given that **2-NP-Ahd-13C3** is an analytical standard, there are no known biological signaling pathways in which it is directly involved. Its utility is based on its chemical and physical similarity to the derivatized analyte, 2-NP-AHD, allowing for accurate quantification in complex matrices.

The logical relationship in its application is based on the principle of isotope dilution analysis, as illustrated in the following diagram.





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Caption: Principle of isotope dilution analysis.

Conclusion

2-NP-Ahd-13C3 is an indispensable tool for the accurate and reliable monitoring of nitrofurantoin abuse in food production. Its use as an internal standard in LC-MS/MS methods allows for the sensitive and specific quantification of the AHD metabolite, ensuring food safety and compliance with regulatory standards. Adherence to proper safety and handling protocols is essential when working with this compound. The experimental workflow outlined in this guide provides a robust framework for researchers and analytical scientists involved in food safety testing and drug residue analysis.



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